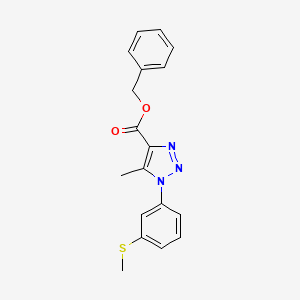

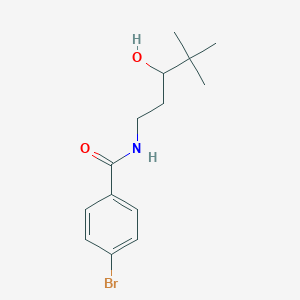

benzyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound is a triazole derivative that has shown promising results in several scientific studies, making it a subject of interest for researchers worldwide.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Synthesis Methodologies

The triazole compounds, such as benzyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate, are involved in catalyst activation and are explored for their efficiency in various chemical reactions. These compounds have been utilized in the synthesis of organometallic complexes with rhodium and iridium, displaying catalytic activity for transfer hydrogenation and oxidation reactions. The unique "piano-stool" structure of these complexes contributes to their catalytic performance in the Oppenauer-type oxidation of alcohols and transfer hydrogenation of carbonyl compounds with 2-propanol (Saleem et al., 2014). Additionally, similar complexes based on ruthenium have shown catalytic efficiency in oxidation and transfer hydrogenation processes, further emphasizing the versatility of triazole derivatives in catalysis (Saleem et al., 2013).

Antimicrobial and Antitubercular Activity

The antimicrobial and antitubercular activities of triazole derivatives are noteworthy. A study on 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives unveiled significant activity against Mycobacterium tuberculosis, suggesting their potential as lead compounds for antitubercular drug development (Shinde et al., 2019).

Antioxidant, Antimicrobial, and Antiviral Properties

Triazole derivatives have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, and antiviral properties. For instance, novel benzamide-based 5-aminopyrazoles and their fused heterocycles exhibited remarkable activity against the avian influenza virus, highlighting the potential of triazole compounds in antiviral therapy (Hebishy et al., 2020).

Corrosion Inhibition

In the field of industrial chemistry, triazole derivatives, including those related to benzyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate, have been applied as corrosion inhibitors. They demonstrate significant inhibition efficiency for mild steel in acidic environments, serving as an example of the application of triazole derivatives in materials science (Yadav et al., 2013).

Eigenschaften

IUPAC Name |

benzyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13-17(18(22)23-12-14-7-4-3-5-8-14)19-20-21(13)15-9-6-10-16(11-15)24-2/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSPHEQLYPCYJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2577241.png)

![(5E)-3-(2-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2577243.png)

![1H-Indazol-3-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2577245.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxyphenyl)-1,3-oxazol-5-amine](/img/structure/B2577250.png)

![2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2577252.png)

![1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2577255.png)

![Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2577260.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2577264.png)